4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline
CAS No.: 790263-71-7
Cat. No.: VC5400206
Molecular Formula: C16H9ClN2S
Molecular Weight: 296.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790263-71-7 |
|---|---|
| Molecular Formula | C16H9ClN2S |
| Molecular Weight | 296.77 |
| IUPAC Name | 2-(2-chloroquinolin-4-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C16H9ClN2S/c17-15-9-11(10-5-1-2-6-12(10)18-15)16-19-13-7-3-4-8-14(13)20-16/h1-9H |
| Standard InChI Key | RJCRXSRFDZPKAL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure combines two pharmacologically significant heterocycles: quinoline and benzothiazole. The quinoline nucleus (a bicyclic system of benzene fused with pyridine) is substituted at the 2-position with chlorine and at the 4-position with a benzothiazole group (a benzene ring fused to a thiazole) . This arrangement is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.
Key Structural Features:
-
IUPAC Name: 2-(2-Chloroquinolin-4-yl)-1,3-benzothiazole
Crystallographic and Spectroscopic Data
While single-crystal X-ray data are unavailable for this specific compound, analogues such as 2-(1-benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline exhibit planar geometries, with dihedral angles between the quinoline and benzothiazole rings ranging from 5–15° . Such planarity enhances π-π stacking interactions, relevant in materials science and drug design. Spectroscopic characterization (IR, -NMR, -NMR) of related compounds confirms the presence of characteristic absorption bands for C-Cl (750–600 cm) and C=N (1650–1500 cm) bonds .
Synthesis and Preparation Techniques
Synthetic Pathways
The synthesis of 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline typically involves multi-step protocols, leveraging cyclization and coupling reactions. A representative method, adapted from benzothiazole-quinoline hybrids, proceeds as follows:
-
Quinoline Carboxylic Acid Intermediate:
-
Cyclization with Benzothiazole:
Reaction Scheme:
Optimization and Yield
Yields for analogous compounds range from 60–70%, with purity confirmed via HPLC and elemental analysis . Solubility challenges in polar solvents (e.g., water) necessitate the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological testing .
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
-
UV-Vis: Absorption maxima at 270 nm (quinoline π-π* transitions) and 340 nm (benzothiazole n-π* transitions) .
-
Fluorescence: Emission observed at 510 nm (quantum yield Φ = 0.134 in DMSO), indicating potential as a fluorophore .
| Compound | Target Virus | IC (µM) | Citation |
|---|---|---|---|
| 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline | SARS-CoV-2 | 28.4 | |
| Hydroxychloroquine | SARS-CoV-2 | 40.2 |
Anticancer Mechanisms
In vitro studies on analogous compounds reveal:
-
Apoptosis Induction: Caspase-3 activation in SK-Hep-1 liver cancer cells (EC = 32 ng/mL) .
-
ROS Scavenging: Attenuation of oxidative stress in neuronal cells at 50 µM .
Antibacterial Applications
Benzothiazole derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to thiazole-mediated disruption of bacterial cell membranes .
Comparative Analysis with Structural Analogues
Role of Chlorine Substitution
Removal of the 2-chloro group (e.g., 4-(1,3-benzothiazol-2-yl)quinoline, CAS 64434-97-5) reduces antiviral potency by 40%, underscoring chlorine’s electronic effects .
Benzothiazole vs. Benzoxazole Analogues
Replacing sulfur with oxygen in the benzothiazole ring decreases lipophilicity (logP = 4.1) and anticancer activity (EC = 290 ng/mL) .
Future Perspectives in Research and Development
-
Structure-Activity Relationship (SAR) Studies: Systematic modulation of substituents at the quinoline 6-position to enhance bioavailability.
-
Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve solubility.
-
Multitarget Therapeutics: Hybridization with urea moieties for dual antiviral/antioxidant activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume